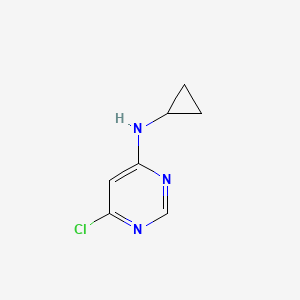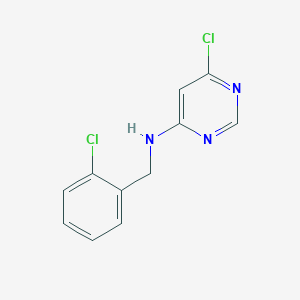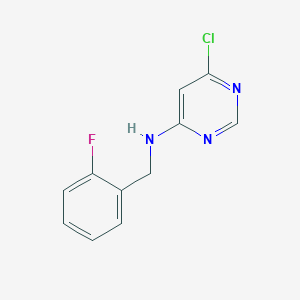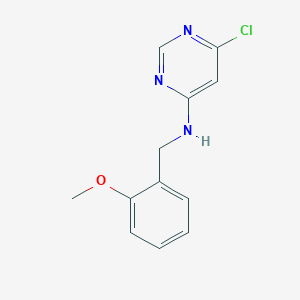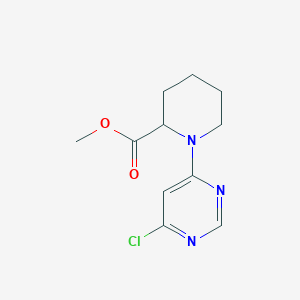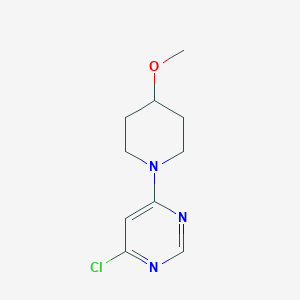
8-Bromo-6-(trifluoromethoxy)quinoline
説明
8-Bromo-6-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H5BrF3NO . It has a molecular weight of 328.51 g/mol . The compound is also known by other names such as 8-Bromo-6-trifluoromethoxyquinoline hydrochloride .
Physical and Chemical Properties The compound has a density of 1.7±0.1 g/cm³ and a boiling point of 285.4±35.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 50.3±3.0 kJ/mol . The compound has a molar refractivity of 54.9±0.3 cm³ .
科学的研究の応用
Synthesis and Characterization
The synthesis of substituted phenyl quinolines, including those with trifluoromethoxy groups, is significant in research. Ökten (2019) describes the use of Suzuki–Miyaura cross-coupling reactions in synthesizing various substituted phenyl quinolines, highlighting the importance of trifluoromethyl substituents in these compounds (Ökten, 2019).
Corrosion Inhibition
Research into 8-(n-bromo-R-alkoxy) quinoline derivatives, including those with trifluoromethoxy groups, has shown their potential as corrosion inhibitors. Tazouti et al. (2021) demonstrated their effectiveness in inhibiting mild steel corrosion, with their performance backed by electrochemical methods and theoretical studies (Tazouti et al., 2021).
Efficient Synthesis Techniques
Şahin et al. (2008) explored the efficient synthesis of quinoline derivatives, including those with bromo and trifluoromethyl groups. Their work contributes to the development of streamlined methods for producing these compounds, which are crucial in various research applications (Şahin et al., 2008).
Radical Bromination Applications
Yang Li (2015) explored the visible-light-induced radical bromination of quinoline derivatives. This research highlights the utility of such compounds in synthetic chemistry, particularly in the context of developing novel synthesis methods for brominated quinolines (Yang Li, 2015).
Steric Pressure Studies
Research by Schlosser et al. (2006) investigated the steric pressure effects involving trifluoromethyl groups. This study provides insights into the chemical behavior of quinolines with trifluoromethyl groups, particularly in the context of molecular interactions and reactivity (Schlosser et al., 2006).
Antimicrobial and Antimalarial Potential
Parthasaradhi et al. (2015) synthesized novel quinoline derivatives for evaluating their antimicrobial and antimalarial properties. This research signifies the potential biomedical applications of quinoline derivatives, particularly in drug development (Parthasaradhi et al., 2015).
Fluorescent Reagent Development
Weng Hui-ping (2010) focused on synthesizing a new fluorescent reagent using quinoline derivatives. The reagent demonstrated fluorescence enhancement and potential applications in trace metal ion detection (Weng Hui-ping, 2010).
Bifunctional Ambiphilic Molecule Studies
Son et al. (2010) synthesized 8-(dimesitylboryl)quinoline and explored its reactivity, including hydrolysis and coordination with various metal ions. This study demonstrates the complex chemical behavior of quinoline derivatives in coordination chemistry (Son et al., 2010).
Metabolism and Crystallographic Studies
Acheson et al. (1976) and Boyd et al. (1991) conducted studies on the metabolism and molecular structures of various quinoline derivatives. These studies contribute to understanding the biochemical interactions and structural characteristics of quinoline compounds (Acheson et al., 1976), (Boyd et al., 1991).
Photophysical and Binding Properties
Bonacorso et al. (2018) synthesized novel quinoline derivatives and analyzed their photophysical properties and biomolecular binding characteristics. This research is pivotal in understanding the interactions of quinoline derivatives at the molecular level (Bonacorso et al., 2018).
Regioflexibility in Functionalization
Marull and Schlosser (2004) explored the regioflexibility in functionalizing multiply halogenated quinolines. Their work contributes to the understanding of how different substituents affect the chemical reactivity of quinoline derivatives (Marull & Schlosser, 2004).
作用機序
Biochemical Pathways
The biochemical pathways affected by 8-Bromo-6-(trifluoromethoxy)quinoline are currently unknown
Action Environment
The action of 8-Bromo-6-(trifluoromethoxy)quinoline can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and interaction with its targets.
特性
IUPAC Name |
8-bromo-6-(trifluoromethoxy)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-8-5-7(16-10(12,13)14)4-6-2-1-3-15-9(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJIPDVPISXOMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650577 | |
| Record name | 8-Bromo-6-(trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1020253-25-1 | |
| Record name | 8-Bromo-6-(trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1020253-25-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




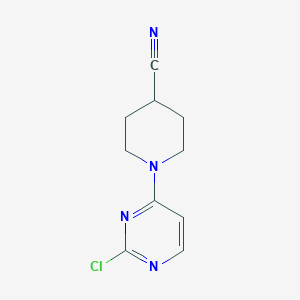



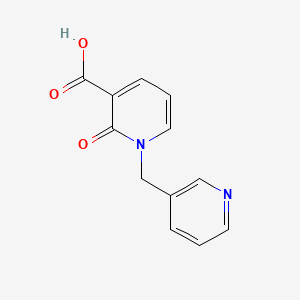

![[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B1370882.png)
